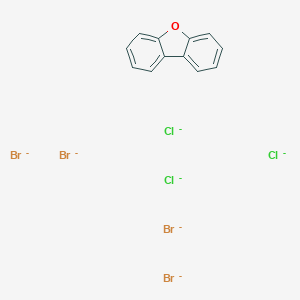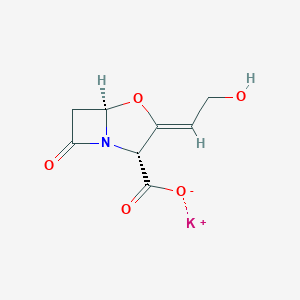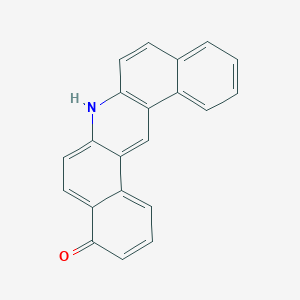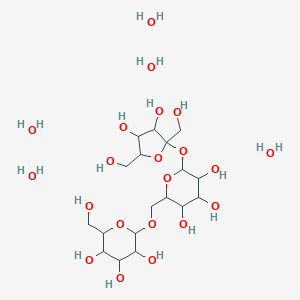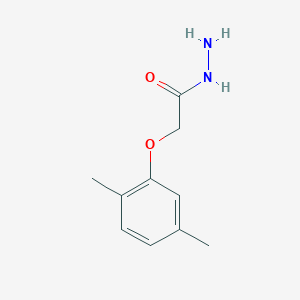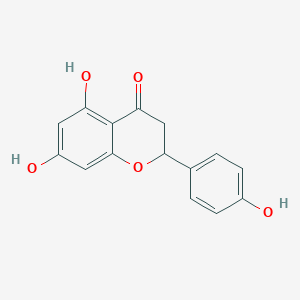
柚皮素
描述
Citrus flavonoid. Antioxidant, anti-inflammatory. Affects various signaling pathways in vitro and in vivo. Crosses the blood-brain barrier.
Naringenin is a citrus-derived flavonoid that inhibits CYP3A4 activity in human liver microsomes (IC50s = 139-188 μM). At 100 mg/kg/day, naringenin selectively inhibits the transcription of Smad3 and directly down-regulates TGF-β1, significantly reducing lung metastasis in mice with bleomycin-induced pulmonary fibrosis. Naringenin demonstrates both lipid lowering and insulin-like properties in low-density lipoprotein (LDL) receptor-deficient mice fed a Western diet containing 1-3% naringenin by correcting VLDL overproduction, ameliorating hepatic steatosis, and attenuating dyslipidemia without affecting caloric intake or fat absorption.
Naringenin analytical standard provided with w/w absolute assay, to be used for quantitative titration.
The aglucon of naringin. Naringenin is a flavonoid that is considered to have a bioactive effect on human health as antioxidant, free radical scavenger, anti-inflammatory, carbohydrate metabolism promoter, and immune system modulator. It is the predominant flavanone in grapefruit. This substance has also been shown to reduce oxidative damage to DNA in vitro. Scientists exposed cells to 80 micromoles of naringenin per liter, for 24 hours, and found that the amount of hydroxyl damage to the DNA was reduced by 24% in that very short period of time. Naringenin found in grapefruit juice has been shown to have an inhibitory effect on the human cytochromeisoform CYP1A2, which can change pharmacokinetics in a human (or orthologous) host of several popular drugs in an adverse manner, even resulting in carcinogens of otherwise harmless substances.
Naringenin is a bioactive flavonoid found in citrus and grapefruit.
(±)-Naringenin is a naturally occurring plant bioflavonoid present in orange and grape type of citrus fruit juices, which can exhibit pharmacological properties like anti-carcinogenic, estrogenic and anti-oxidative.
Naringenin fructoside, also known as naringenin-7-sulfate, belongs to the class of organic compounds known as flavanones. Flavanones are compounds containing a flavan-3-one moiety, with a structure characterized by a 2-phenyl-3, 4-dihydro-2H-1-benzopyran bearing a ketone at the carbon C3. Naringenin fructoside is considered to be a practically insoluble (in water) and relatively neutral molecule. Naringenin fructoside can be converted into naringenin 7-O-beta-D-glucuronide. Outside of the human body, naringenin fructoside can be found in tea. This makes naringenin fructoside a potential biomarker for the consumption of this food product.
Naringenin is a trihydroxyflavanone that is flavanone substituted by hydroxy groups at positions 5, 6 and 4'. It is a trihydroxyflavanone and a member of 4'-hydroxyflavanones.
科学研究应用
抗癌特性
柚皮素已被发现具有抗癌特性 . 它是一种属于黄烷酮类别的多酚类植物化学物质,广泛分布在柑橘类水果和其他一些水果中,如佛手柑、西红柿、可可和樱桃 .
抗氧化活性
柚皮素具有多种有趣的药理特性,例如抗氧化活性 . 它以其清除自由基、抑制促氧化酶(如烟酰胺腺嘌呤二核苷酸磷酸(NADPH)氧化酶、环氧合酶、脂氧合酶和黄嘌呤氧化酶)的活性以及螯合金属离子的能力而闻名 .
抗炎活性
柚皮素也表现出抗炎活性 . 它可以调节免疫系统,并可能在治疗长新冠方面发挥有效作用 .
心血管疾病治疗
柚皮素已被发现对治疗心血管疾病有效 . 它是一种天然存在的黄烷酮糖苷,存在于柑橘类水果和中草药中 .
神经系统疾病治疗
柚皮素是治疗各种疾病(如神经系统疾病)的潜在治疗选择 . 它已被配制成合适的纳米载体,以克服其疏水性,从而导致生物利用度差
作用机制
Target of Action
Naringenin interacts with several targets in the body. It has been reported to inhibit human two-pore channel 2, which can reduce the metastatic potential of melanoma . It also suppresses the cell migration and cell invasion tendencies of MDA-MB-231 breast cancer cells . Furthermore, it has been found to have antagonistic activities on all types of opioid receptors .
Mode of Action
Naringenin’s mode of action is multifaceted. It can modulate different cellular signaling pathways, suppress cytokine and growth factor production, and arrest the cell cycle . It is also an effective inhibitor of PI3K and the mitogen-activated protein kinase (MAPK) pathway . Moreover, it restricts ERα to the cytoplasm in MCF-7 cells .
Biochemical Pathways
The biosynthesis pathway of naringenin involves a six-step process, catalyzed by phenylalanine ammonia lyase (PAL), cinnamate 4-hydroxylase and its associated cytochrome P450 reductase, para-coumarate-CoA ligase, chalcone synthase, and chalcone isomerase .
Pharmacokinetics
Naringenin’s pharmacokinetics have been studied in rats, dogs, and humans . The studies included single-dose studies (oral and intravenous administration), multiple-dose studies, and an assessment of food-effects . The results show an insignificant influence of a high-fat diet and insignificant accumulation of the drugs after multiple dosing .
Result of Action
Naringenin has a wide range of positive effects on human health. It promotes carbohydrate metabolism, increases antioxidant defense, scavenges reactive oxygen species, modulates the activity of the immune system, and also has anti-cancer, anti-inflammatory, and anti-atherosclerotic effects . It can increase the concentration of antioxidant enzymes and inhibit metal chelation and various pro-oxidant enzymes .
Action Environment
Environmental factors, such as ultraviolet rays, pollution, radiation, smoking, and stress, can lead to internal changes, such as oxidative stress, impaired apoptosis, and increased rates of genetic mutations . These factors can potentially influence the action, efficacy, and stability of Naringenin.
生化分析
Biochemical Properties
Naringenin interacts with various enzymes, proteins, and other biomolecules. It has been reported to inhibit various cancers via different mechanisms, including growth suppression of malignant cells, apoptosis induction and cell cycle arrest, and modulation of oxidative stress, inflammation, and angiogenesis . Naringenin also modulates the immune system’s response to autoantigens by influencing the growth and specialization of T cells, as well as cytokine signaling .
Cellular Effects
Naringenin has significant effects on various types of cells and cellular processes. It influences cell function by modulating different cellular signaling pathways, suppressing cytokine and growth factor production, and arresting the cell cycle . Naringenin’s antioxidant and anti-inflammatory properties protect cells from inflammation and cancer .
Molecular Mechanism
At the molecular level, naringenin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can suppress cancer development in various body parts, alleviating the conditions of cancer patients by acting as effective alternative supplementary remedies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of naringenin change over time. It has been shown to have a significant influence on high-fat diet and insignificant accumulation of the drugs after multiple dosing . Naringenin also shows remarkable stability and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of naringenin vary with different dosages in animal models. It has been shown to inhibit various cancers via different mechanisms
Metabolic Pathways
Naringenin is involved in several metabolic pathways. It is synthesized via the phenylpropanoid pathway, which is a ubiquitous and well-described plant secondary metabolite pathway . Naringenin biosynthesis begins with the enzymatic conversion of L-tyrosine by tyrosine ammonia lyase (TAL) to produce p-coumaric acid, which is then converted into its corresponding coenzyme A ester, coumaroyl-CoA .
Transport and Distribution
Naringenin is transported and distributed within cells and tissues. It is a moderately absorbed biological macromolecule and can penetrate Caco-2 cells, mainly mediated by the active transport pathway involved in P-glycoprotein .
Subcellular Localization
Naringenin is primarily observed in the cytoplasm, cell wall, and nucleus of various tissue cells . The distinct localization patterns of naringenin suggest the complexity of flavonoids biosynthesis in plants .
属性
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVWIRXFELQLPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274239 | |
| Record name | (+/-)-Naringenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67604-48-2, 480-41-1 | |
| Record name | (±)-Naringenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67604-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067604482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | naringenin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34875 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | naringenin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11855 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-Naringenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.681 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


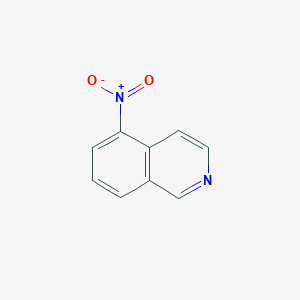
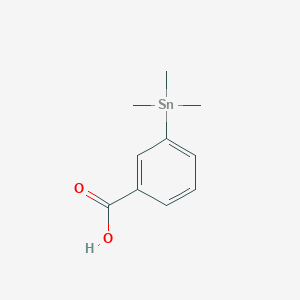
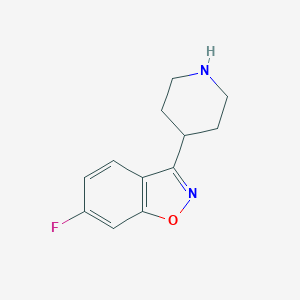
![3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18053.png)
![3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18054.png)

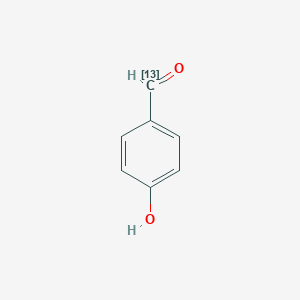
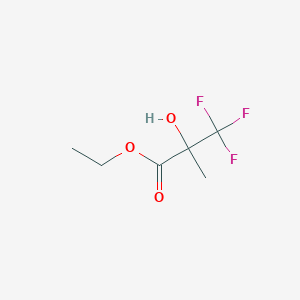
![5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2-trityl-2H-tetrazole](/img/structure/B18061.png)
